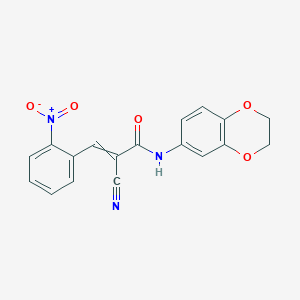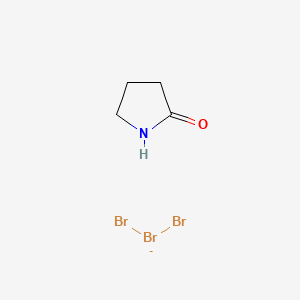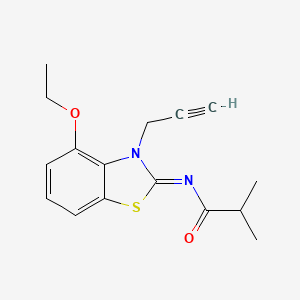![molecular formula C17H22ClN3O B2492364 N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide CAS No. 1825511-29-2](/img/structure/B2492364.png)
N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide, also known as Y-26763, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide has been studied for its potential applications in several scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide has been studied for its potential as a novel antipsychotic drug. In medicinal chemistry, N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide has been explored as a lead compound for the development of new drugs targeting dopamine receptors.
Mechanism of Action
The mechanism of action of N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide involves its binding to dopamine receptors, specifically the D2 and D3 subtypes. This results in the modulation of dopamine signaling in the brain, which is involved in several physiological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling, the reduction of anxiety and depression-like behaviors in animal models, and the potential as a novel antipsychotic drug.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide is its potential as a lead compound for the development of new drugs targeting dopamine receptors. Additionally, its anxiolytic and antidepressant effects make it a useful tool for studying the underlying mechanisms of anxiety and depression. However, one limitation of N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide is its limited availability and high cost, which may limit its use in certain research settings.
Future Directions
For the study of N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide include further exploration of its potential as a lead compound for the development of new drugs targeting dopamine receptors, as well as its potential as a novel antipsychotic drug. Additionally, further research is needed to fully understand the underlying mechanisms of its anxiolytic and antidepressant effects, and to explore its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide involves the reaction of 3-chlorophenylpiperazine with propargyl bromide, followed by the addition of but-2-ynoic acid. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-2-5-17(22)19-8-4-9-20-10-12-21(13-11-20)16-7-3-6-15(18)14-16/h3,6-7,14H,4,8-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWOUYJTHPDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(3-Chlorophenyl)piperazino]propyl}-2-butynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)






![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
